molecular formula C22H25ClN2O4 B12496010 Propyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12496010
M. Wt: 416.9 g/mol
InChI Key: MTTKRNSIEWVFHE-UHFFFAOYSA-N
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Description

PROPYL 5-(2-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a propyl ester group, a chlorinated benzamide moiety, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-(2-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps:

    Formation of the Benzamide Intermediate: The initial step involves the reaction of 2-chloro-4-methylbenzoic acid with an appropriate amine to form the benzamide intermediate.

    Introduction of the Morpholine Ring: The benzamide intermediate is then reacted with morpholine under suitable conditions to introduce the morpholine ring.

    Esterification: The final step involves the esterification of the resulting compound with propanol to form the desired benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

PROPYL 5-(2-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorinated benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

PROPYL 5-(2-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of PROPYL 5-(2-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

PROPYL 5-(2-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: can be compared with other benzoate esters and benzamide derivatives:

    Similar Compounds: Examples include methyl 5-(2-chlorobenzamido)-2-(morpholin-4-yl)benzoate and ethyl 5-(2-chloro-4-methylbenzamido)-2-(morpholin-4-yl)benzoate.

    Uniqueness: The presence of the propyl ester group and the specific substitution pattern on the benzamide moiety make this compound unique

Properties

Molecular Formula

C22H25ClN2O4

Molecular Weight

416.9 g/mol

IUPAC Name

propyl 5-[(2-chloro-4-methylbenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H25ClN2O4/c1-3-10-29-22(27)18-14-16(5-7-20(18)25-8-11-28-12-9-25)24-21(26)17-6-4-15(2)13-19(17)23/h4-7,13-14H,3,8-12H2,1-2H3,(H,24,26)

InChI Key

MTTKRNSIEWVFHE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C)Cl)N3CCOCC3

Origin of Product

United States

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